molecular formula C21H23N3O5S B2397606 methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate CAS No. 1448054-16-7

methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

Cat. No. B2397606
CAS RN: 1448054-16-7
M. Wt: 429.49
InChI Key: CQTAAUFMSPKNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The molecule also contains a carbamate group, which is often found in pesticides and drugs due to its reactivity and versatility .


Molecular Structure Analysis

The molecule contains several functional groups, including a carbamate, a sulfonamide, and a cyclopropane ring. These groups can greatly influence the molecule’s reactivity and properties .


Chemical Reactions Analysis

Carbamates and sulfonamides are both reactive groups. Carbamates can undergo hydrolysis to form alcohols and isocyanates . Sulfonamides can participate in a variety of reactions, including displacement reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, sulfonamides are typically crystalline solids at room temperature .

Scientific Research Applications

Synthesis and Antileukemic Activity

A series of compounds, including those related to the given chemical structure, have been synthesized and evaluated for their antileukemic activity. For example, bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines demonstrated in vivo activity against P388 lymphocytic leukemia, highlighting the potential therapeutic applications of these compounds in leukemia treatment (Anderson et al., 1988).

Molecular Complexity and Transformations

Research has also delved into the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, a key structural feature in the chemical family of interest. These studies aim at rapidly generating molecular complexity, offering insights into the synthesis strategies that could be applied to compounds like the one (Shi et al., 2012).

Synthesis of Related Compounds

Efforts to synthesize dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines and related structures have been documented, showcasing the chemical versatility and potential applications of these compounds in various domains, including medicinal chemistry (White & Baker, 1990).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamide drugs work by inhibiting bacterial synthesis of folic acid, which is necessary for their growth .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Many sulfonamides are safe for human use, but some people may have allergic reactions to them .

Future Directions

The development of new sulfonamide and carbamate derivatives is an active area of research, with potential applications in medicine and agriculture . Further studies could explore the properties and potential uses of this specific compound.

properties

IUPAC Name

methyl N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-21(26)22-17-6-8-19(9-7-17)30(27,28)23-18-5-4-14-10-11-24(13-16(14)12-18)20(25)15-2-3-15/h4-9,12,15,23H,2-3,10-11,13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTAAUFMSPKNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.